Benzamidoxime

Beschreibung

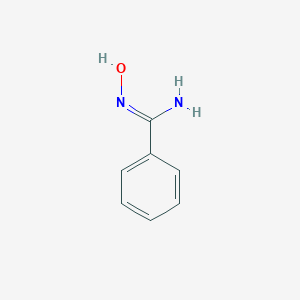

Structure

3D Structure

Eigenschaften

CAS-Nummer |

613-92-3 |

|---|---|

Molekularformel |

C7H8N2O |

Molekulargewicht |

136.15 g/mol |

IUPAC-Name |

N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9) |

InChI-Schlüssel |

MXOQNVMDKHLYCZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=NO)N |

Isomerische SMILES |

C1=CC=C(C=C1)/C(=N\O)/N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=NO)N |

Aussehen |

Assay:≥98%A crystalline solid |

Andere CAS-Nummern |

613-92-3 |

Piktogramme |

Acute Toxic; Irritant |

Synonyme |

Benzamidoxime; Benzohydroxamamide; N-Hydroxybenzamidine; N-Hydroxybenzenecarboximidamide; N-Hydroxybenzimidamide; NSC 13999; N’-Hydroxybenzamidine; N’-Hydroxybenzene-1-carboximidamide; N’-Hydroxybenzenecarboximidamide; N’-Hydroxybenzimidamide; Phenyl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Synthesis of Benzamidoxime from Benzonitrile and Hydroxylamine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of benzamidoxime, a critical intermediate in medicinal chemistry and drug development, from benzonitrile and hydroxylamine. Moving beyond a simple recitation of procedural steps, this document delves into the underlying chemical principles, reaction mechanisms, and practical considerations essential for successful and optimized synthesis. It is designed to empower researchers, scientists, and drug development professionals with the expertise to not only replicate the synthesis but also to troubleshoot and adapt the methodology for their specific applications. The guide emphasizes scientific integrity, providing self-validating protocols and grounding all claims in authoritative, citable literature.

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

This compound, a seemingly simple organic molecule, holds a significant position in the landscape of modern medicinal chemistry.[1][2] Its structural motif, featuring both an amide and an oxime functional group, imparts a unique reactivity profile that makes it a versatile building block for a wide array of heterocyclic compounds and a valuable pharmacophore in its own right.[1][3][4] this compound and its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[2][4] Furthermore, the amidoxime functional group is often employed as a bioisostere for other functionalities, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] A thorough understanding of its synthesis is, therefore, a fundamental requirement for any research program involved in the discovery and development of novel therapeutics.

The Chemical Heart of the Matter: Reaction Mechanism and Theory

The synthesis of this compound from benzonitrile and hydroxylamine is a classic example of a nucleophilic addition to a nitrile. The reaction is typically carried out using hydroxylamine hydrochloride, which requires the presence of a base to generate the free hydroxylamine nucleophile in situ.[5]

The core mechanism can be dissected into the following key steps:

-

Deprotonation of Hydroxylamine Hydrochloride: A base, commonly sodium carbonate, sodium hydroxide, or an organic base like triethylamine, deprotonates the hydroxylammonium ion to generate the more nucleophilic free hydroxylamine.[5][6]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbon atom of the nitrile group in benzonitrile.

-

Proton Transfer: A series of proton transfers, often facilitated by the solvent, leads to the formation of the final this compound product.

The reaction is an equilibrium process, and the choice of reaction conditions can significantly influence the yield and purity of the desired product.

Visualizing the Reaction Mechanism

Caption: The reaction mechanism for the synthesis of this compound.

In the Laboratory: A Validated Experimental Protocol

The following protocol represents a robust and reproducible method for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale |

| Benzonitrile | 103.12 | 5.15 g (5.0 mL) | 0.05 | Limiting Reagent |

| Hydroxylamine Hydrochloride | 69.49 | 5.21 g | 0.075 | Excess to drive the reaction to completion |

| Sodium Carbonate | 105.99 | 3.97 g | 0.0375 | Base to generate free hydroxylamine |

| Ethanol | 46.07 | 100 mL | - | Solvent for the reaction |

| Water | 18.02 | 100 mL | - | Co-solvent to dissolve reagents |

| Ethyl Acetate | 88.11 | As needed | - | Extraction solvent |

| 2N Hydrochloric Acid | 36.46 | As needed | - | For pH adjustment during workup |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent |

Step-by-Step Procedure

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (5.21 g, 0.075 mol) and sodium carbonate (3.97 g, 0.0375 mol) to a mixture of ethanol (100 mL) and water (100 mL).

-

Reaction Initiation: To the stirring suspension, add benzonitrile (5.15 g, 0.05 mol).

-

Causality: The addition of the limiting reagent, benzonitrile, initiates the nucleophilic addition reaction.

-

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours.

-

Causality: Heating the reaction mixture increases the rate of reaction, allowing it to reach completion in a reasonable timeframe.[5]

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

-

Causality: TLC allows for the visualization of the consumption of the starting material (benzonitrile) and the formation of the product (this compound), indicating the completion of the reaction.

-

-

Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add 100 mL of water to the remaining aqueous residue and then extract the mixture with ethyl acetate (3 x 50 mL).

-

Causality: Removing the ethanol concentrates the product in the aqueous phase. Extraction with ethyl acetate, an organic solvent, separates the this compound from the inorganic salts.

-

-

Workup - pH Adjustment and Isolation: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Causality: Washing with brine removes any remaining water-soluble impurities. Anhydrous magnesium sulfate is a drying agent that removes residual water from the organic phase.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a white to off-white crystalline solid.[1]

-

Causality: Recrystallization is a purification technique that separates the desired compound from impurities based on differences in solubility.

-

Visualizing the Experimental Workflow

Caption: A generalized workflow for the synthesis of this compound.

Process Optimization and Troubleshooting: A Scientist's Perspective

Achieving a high yield and purity of this compound is contingent on careful control of several reaction parameters.

| Parameter | Effect on Reaction | Optimization Strategy |

| Base | The choice and stoichiometry of the base are critical. Insufficient base will result in low conversion, while a very strong base can promote side reactions. | Sodium carbonate is a good starting point. For more sensitive substrates, weaker bases like sodium bicarbonate may be used. An excess of base is generally employed to ensure complete generation of free hydroxylamine.[5] |

| Solvent | The solvent system must be able to dissolve all reactants. The polarity of the solvent can also influence the reaction rate. | A mixture of a polar protic solvent like ethanol or methanol with water is common.[7][8] This combination effectively dissolves both the hydroxylamine hydrochloride and the benzonitrile. |

| Temperature | Higher temperatures generally lead to faster reaction rates. However, excessive heat can lead to the decomposition of hydroxylamine or the formation of byproducts. | Refluxing in ethanol/water (around 80-90°C) provides a good balance between reaction rate and product stability.[5] |

| Reaction Time | The reaction needs to proceed for a sufficient duration to ensure complete conversion of the starting material. | Monitoring the reaction by TLC is the most reliable way to determine the optimal reaction time and avoid unnecessary heating. |

| Side Products | The primary side product is often the corresponding benzamide, formed by the hydrolysis of the nitrile or the amidoxime. | Using an excess of hydroxylamine and ensuring anhydrous conditions (where applicable) can help to minimize the formation of the amide byproduct.[9] |

Safety: A Non-Negotiable Aspect of Synthesis

Both hydroxylamine and its hydrochloride salt are hazardous materials and must be handled with appropriate safety precautions.

-

Hydroxylamine Hydrochloride: It is corrosive and can cause irritation to the skin, eyes, and respiratory tract.[10][11] It is also unstable and can decompose upon heating.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Benzonitrile: It is a toxic compound and should be handled with care. Avoid inhalation and skin contact.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.[12][13]

Conclusion: From Synthesis to Application

The synthesis of this compound from benzonitrile and hydroxylamine is a foundational reaction in organic and medicinal chemistry. By understanding the underlying principles and meticulously controlling the experimental parameters, researchers can reliably produce this valuable intermediate in high yield and purity. This guide has provided a comprehensive overview, from the theoretical underpinnings to practical laboratory execution, empowering scientists to confidently utilize this synthesis in their pursuit of novel therapeutic agents.

References

-

J. Mex. Chem. Soc. 2018, 62(1). This compound-Mediated Reactions. [Link]

- Google Patents.

-

Eureka | Patsnap. Synthesis method of benzamidine hydrochloride. [Link]

-

Organic Chemistry Portal. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. [Link]

-

Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. [Link]

-

Suvchem Laboratory Chemicals. HYDROXYLAMINE HYDROCHLORIDE (FOR SYNTHESIS). [Link]

-

PrepChem.com. Synthesis of 2-HYDROXY-BENZAMIDE OXIME. [Link]

- Google Patents. US6211232B1 - Process for producing benzamidoximes.

-

National Institutes of Health. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. [Link]

-

ACS Publications. Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology. [Link]

-

Semantic Scholar. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. [Link]

-

ResearchGate. The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. [Link]

-

Royal Society of Chemistry. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

-

National Institutes of Health. This compound | C7H8N2O | CID 7259353 - PubChem. [Link]

-

ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

- Google Patents.

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

National Institutes of Health. Benzimidazole: A Milestone in the Field of Medicinal Chemistry. [Link]

Sources

- 1. CAS 613-92-3: this compound | CymitQuimica [cymitquimica.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Buy N'-Hydroxybenzenecarboximidamide hydrochloride | 99277-23-3 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. scielo.org.mx [scielo.org.mx]

- 8. prepchem.com [prepchem.com]

- 9. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Page loading... [guidechem.com]

- 11. lobachemie.com [lobachemie.com]

- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 13. fishersci.com [fishersci.com]

Mechanism of benzamidoxime formation

An In-depth Technical Guide to the Mechanism of Benzamidoxime Formation

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Benzamidoximes represent a critical class of chemical compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their unique structure, featuring both an amino and a hydroxymino group on the same carbon, imparts a range of valuable chemical and biological properties.[2][3] This guide provides an in-depth exploration of the core mechanism of this compound formation, focusing on the reaction between benzonitriles and hydroxylamine. We will dissect the reaction pathway, analyze the kinetics and influencing factors, address common side reactions, and detail a self-validating experimental protocol. Furthermore, this document will explore the structural nuances of tautomerism and highlight the compound's significance in modern drug development, from immuno-oncology to prodrug strategies.

The Strategic Importance of Benzamidoximes in Chemistry and Medicine

Amidoximes, and specifically benzamidoximes, are far more than simple chemical curiosities. They are versatile building blocks whose utility spans numerous scientific disciplines. In medicinal chemistry, the amidoxime functional group is a key component in the design of prodrugs, where it can be used to mask an active amidine group, thereby enhancing oral bioavailability.[4][5] Recent research has also identified this compound derivatives as a novel class of ligands for the immune checkpoint protein PD-L1, exhibiting a unique pH-dependent binding potency that could be exploited to selectively target the acidic microenvironment of tumors.[6] Moreover, their role as nitric oxide (NO) donors and their potential as antimicrobial and antioxidant agents underscores their therapeutic relevance.[2][7][8]

The Core Reaction Mechanism: Nucleophilic Addition

The most prevalent and industrially significant method for synthesizing benzamidoximes is the nucleophilic addition of hydroxylamine to a nitrile.[2][4] The reaction is robust and applicable to a wide range of substituted benzonitriles.

The Fundamental Pathway

The reaction proceeds through a well-understood nucleophilic addition mechanism. The carbon atom of the nitrile's cyano group (C≡N) is electrophilic due to the high electronegativity of the nitrogen atom. Hydroxylamine (NH₂OH), a potent nucleophile, attacks this electrophilic carbon.

The key steps are as follows:

-

Generation of the Nucleophile : The reaction is typically conducted using hydroxylamine hydrochloride (NH₂OH·HCl). A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or an organic base like triethylamine (Et₃N), is essential to neutralize the hydrochloride salt and generate free hydroxylamine, the active nucleophilic species.[2][9][10] In strongly basic conditions, hydroxylamine can be deprotonated to form the even more nucleophilic hydroxylamide anion (NH₂O⁻).[4]

-

Nucleophilic Attack : The nitrogen atom of free hydroxylamine attacks the electrophilic carbon of the benzonitrile. This breaks the carbon-nitrogen pi bond, and the electron density shifts to the nitrile nitrogen, forming an intermediate species.

-

Proton Transfer & Tautomerization : The resulting intermediate undergoes a series of rapid proton transfers, or tautomerization, to yield the stable this compound product.[4]

Caption: Core mechanism of this compound formation.

Causality in Experimental Design: Influencing Factors and Kinetics

The successful synthesis of this compound with high yield and purity is not accidental; it is the result of carefully controlling key experimental parameters. Understanding the causality behind these choices is paramount for researchers.

| Parameter | Typical Conditions | Rationale & Causality |

| Solvent | Alcohols (Ethanol, Methanol), often in aqueous mixtures.[1][2][10] | Protic solvents are effective at solvating the ionic reagents (hydroxylamine hydrochloride, base) and the polar intermediates, facilitating the reaction. The choice of solvent can also influence the rate of side reactions.[11] |

| Base | Na₂CO₃, K₂CO₃, NaHCO₃, NaOH, Triethylamine.[2][9][10] | Causality: A base is required to deprotonate the hydroxylamine hydrochloride salt, liberating the free hydroxylamine nucleophile.[4] Milder bases like carbonates are often preferred as strong bases like NaOH can sometimes promote side reactions or emulsions.[4] |

| Temperature | 40°C - 80°C (or reflux).[2][9] | Causality: Heating provides the necessary activation energy to overcome the kinetic barrier of the reaction, increasing the reaction rate. Most syntheses require elevated temperatures to proceed to completion in a reasonable timeframe. |

| pH Control | Initial basic conditions, followed by neutralization (pH 6-7) for isolation.[9] | Causality: Basic conditions are necessary to initiate the reaction. However, this compound itself is amphoteric. Adjusting the pH to near-neutral (its isoelectric point) minimizes its solubility in the aqueous-organic solvent mixture, causing it to precipitate for easy isolation.[9] |

| Substituents | Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzene ring. | Causality: EWGs (e.g., -NO₂, -CF₃) on the benzonitrile ring increase the electrophilicity of the nitrile carbon, accelerating the rate of nucleophilic attack.[12] Conversely, EDGs can slow the reaction down. However, strong EWGs can also increase the propensity for amide byproduct formation.[12][13] |

| Metal Ions | Reaction vessels (e.g., stainless steel) can leach metal ions. | Causality: Trace amounts of metal ions, such as iron, can negatively impact the reaction and lead to inconsistent yields. The addition of a chelating agent (e.g., o-phenanthroline, 8-hydroxyquinoline) sequesters these ions, leading to stable, high yields and making the process more robust for industrial applications.[1] |

A Competing Pathway: The Formation of Benzamide Byproduct

The most common and problematic side reaction in this compound synthesis is the formation of the corresponding benzamide.[11][14] This occurs through a competing reaction mechanism.

Mechanism of Amide Formation : It is proposed that amide formation results from an initial nucleophilic attack by the oxygen atom of hydroxylamine on the nitrile carbon, rather than the nitrogen atom.[12][15] This alternative pathway leads to an intermediate that ultimately rearranges or reacts further to yield the thermodynamically stable amide. This side reaction is particularly prevalent when using nitriles with strong electron-withdrawing groups.[12][13]

Mitigation Strategies :

-

Solvent Choice : The reaction pathway can be solvent-dependent. Studies have shown that using specific ionic liquids can completely eliminate the formation of the amide byproduct, leading to a highly selective synthesis.[11][14]

-

Controlled Conditions : Careful selection of the base and temperature can help favor the desired N-attack over the O-attack.[11]

Caption: Competing pathways in the synthesis of this compound.

Structural Dynamics: Tautomerism in this compound

This compound is not a single, static structure but exists in equilibrium between different tautomeric forms.[16] Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[16] For this compound, the primary equilibrium is between the Z-amidoxime form and the Z-aminonitrone tautomer.[2]

Theoretical calculations have shown that the Z-amidoxime is the most energetically stable and therefore the dominant form.[2] This tautomeric equilibrium is a critical consideration in drug development, as different tautomers can exhibit distinct physicochemical properties (e.g., solubility, pKa) and biological activities, potentially binding to target receptors in different ways.[17]

Caption: Tautomeric equilibrium of this compound.

A Self-Validating Experimental Protocol

This protocol synthesizes the key steps from established literature to provide a reliable and understandable workflow for the preparation of this compound.[1][9][10] The causality behind each step is explained to ensure scientific integrity.

Methodology

-

Reagent Preparation (Nucleophile Generation) : In a suitable reaction vessel, dissolve hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as potassium carbonate or sodium bicarbonate (1.5-2.0 equivalents) in a solvent mixture, for example, aqueous ethanol or aqueous methanol.[9][10]

-

Causality: The base is essential to liberate the free hydroxylamine from its hydrochloride salt, activating it for the nucleophilic attack. The excess base ensures the equilibrium favors the free nucleophile.

-

-

Reaction Initiation : Add the starting benzonitrile (1.0 equivalent) to the solution.

-

Causality: This introduces the electrophile that will be attacked by the hydroxylamine.

-

-

Thermal Promotion : Heat the reaction mixture with stirring to a constant temperature (e.g., 60-80°C) for several hours (typically 4-12 hours).[1][10]

-

Causality: The applied thermal energy increases the kinetic energy of the molecules, accelerating the reaction rate to achieve completion in a practical timeframe.

-

-

In-Process Control (IPC) : Monitor the disappearance of the starting benzonitrile using a suitable analytical method, such as Thin Layer Chromatography (TLC).[9]

-

Causality: IPC validates that the reaction has proceeded to completion, preventing premature work-up and ensuring maximum conversion.

-

-

Product Isolation (Precipitation) : Once the reaction is complete, cool the mixture to room temperature or below (e.g., 5°C). Slowly add a dilute acid (e.g., 2N HCl) to adjust the pH of the solution to 6-7.[9] A solid precipitate should form.

-

Causality: this compound has its lowest solubility at its isoelectric point. Adjusting the pH to this near-neutral range causes the product to precipitate out of the solution, separating it from soluble impurities and unreacted reagents.

-

-

Purification : Collect the solid product by filtration. Wash the solid with cold water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[9][10]

-

Causality: Filtration isolates the solid product. Washing removes water-soluble impurities. Recrystallization is a powerful purification technique that removes occluded and co-precipitated impurities, resulting in a product of high purity.

-

Caption: Experimental workflow for this compound synthesis.

Conclusion

The formation of this compound from benzonitrile and hydroxylamine is a cornerstone reaction in synthetic chemistry, driven by a fundamental nucleophilic addition mechanism. Mastery of this synthesis requires more than procedural knowledge; it demands a deep understanding of the interplay between reaction kinetics, competing pathways, and the influence of experimental parameters such as pH, temperature, and solvent. The propensity for amide byproduct formation remains a key challenge, but one that can be overcome through rational control of reaction conditions and the use of modern techniques like ionic liquid catalysis. As research continues to uncover new applications for benzamidoximes in areas like targeted cancer therapy and advanced prodrug design, a firm grasp of their synthesis and chemical behavior will remain an invaluable asset for scientists and researchers in the field.

References

- Source: Google Patents (US6211232B1)

-

Title : Synthesis method of benzamidine hydrochloride Source : Eureka | Patsnap URL : [Link]

-

Title : An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine Source : ResearchGate URL : [Link]

-

Title : An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine Source : Organic & Biomolecular Chemistry (RSC Publishing) URL : [Link]

-

Title : An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine Source : Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00854E URL : [Link]

-

Title : Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source : National Institutes of Health (NIH) URL : [Link]

- Source: Google Patents (CN106565541A)

-

Title : Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of this compound as PD-L1 Ligand with pH-Dependent Potency Source : National Institutes of Health (NIH) URL : [Link]

-

Title : Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes Source : Journal of the Chemical Society C - RSC Publishing URL : [Link]

-

Title : Reaction mechanisms of the reaction between nitriles and hydroxylamine. Source : ResearchGate URL : [Link]

-

Title : The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes Source : Acta Chimica Slovenica URL : [Link]

-

Title : Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes Source : Semantic Scholar URL : [Link]

-

Title : The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes Source : ResearchGate URL : [Link]

-

Title : A Versatile Synthesis of Amidines from Nitriles Via Amidoximes Source : Taylor & Francis Online URL : [Link]

-

Title : Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives Source : PMC - National Institutes of Health (NIH) URL : [Link]

-

Title : Boronic acids facilitate rapid oxime condensations at neutral pH Source : ResearchGate URL : [Link]

-

Title : this compound Source : PubChem - National Institutes of Health (NIH) URL : [Link]

-

Title : Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants Source : ResearchGate URL : [Link]

-

Title : Sythetic Applications of the Thermolysis of this compound Derivatives Source : ResearchGate URL : [Link]

-

Title : Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach Source : PMC - National Institutes of Health (NIH) URL : [Link]

-

Title : Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones Source : ResearchGate URL : [Link]

-

Title : Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives Source : PMC - PubMed Central URL : [Link]

- Source: Google Patents (WO1997002245A1)

-

Title : Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives Source : Turkish Journal of Pharmaceutical Sciences URL : [Link]

-

Title : Boronic acids facilitate rapid oxime condensations at neutral pH Source : RSC Publishing URL : [Link]

-

Title : What impact does tautomerism have on drug properties and development? Source : ChemRxiv URL : [Link]

-

Title : Thermodynamics and kinetics driving quality in drug discovery Source : Drug Discovery Today URL : [Link]

-

Title : Kinetics of prebiotic depsipeptide formation from the ester–amide exchange reaction Source : RSC Publishing URL : [Link]

-

Title : Tautomer Source : Wikipedia URL : [Link]

-

Title : Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure Source : ACS Publications URL : [Link]

-

Title : Characterization of secondary amide peptide bond isomerization: thermodynamics and kinetics from 2D NMR spectroscopy Source : PubMed URL : [Link]

Sources

- 1. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy N'-Hydroxybenzenecarboximidamide hydrochloride | 99277-23-3 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of this compound as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes | Semantic Scholar [semanticscholar.org]

- 16. Tautomer - Wikipedia [en.wikipedia.org]

- 17. chemrxiv.org [chemrxiv.org]

Spectroscopic characterization of benzamidoxime (NMR, IR, MS)

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the structural elucidation and characterization of benzamidoxime (C₇H₈N₂O).[1] As a molecule of significant interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount.[2] We present detailed methodologies and field-proven insights for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document synthesizes foundational principles with practical, step-by-step protocols and data interpretation strategies, serving as an essential resource for researchers, scientists, and drug development professionals. The inherent tautomerism of the amidoxime functional group is a central theme, with specific guidance on how its effects are manifested and analyzed in each spectroscopic technique.

Introduction: The Analytical Challenge of this compound

This compound is a versatile organic compound belonging to the class of amidoximes.[1] It serves as a crucial building block in the synthesis of various heterocyclic compounds and as a prodrug for amidines.[2] Its utility extends to applications such as a genotoxin in research and as a metabolite.[1] The structural integrity of this compound is defined by its phenyl ring attached to an amidoxime group (-C(NH₂)=NOH).

The primary analytical challenge in characterizing this compound lies in the prototropic tautomerism inherent to the amidoxime moiety. This phenomenon involves the migration of a proton, leading to an equilibrium between the oxime and hydroxamic acid-like forms. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH, which complicates spectral interpretation. A multi-spectroscopic approach is therefore not just recommended but essential for a complete and unambiguous structural assignment. This guide details the workflow for leveraging NMR, IR, and MS to confidently navigate these structural nuances.

Molecular Structure and Tautomerism

This compound can exist in two primary tautomeric forms: the Z/E-amidoxime form and the imino-hydroxylamine form. The equilibrium between these forms is rapid on the human timescale but can sometimes be slow enough on the NMR timescale to be observed, particularly in different solvent environments.[3][4] Understanding this equilibrium is the first step in accurate spectral interpretation.

Caption: Prototropic tautomerism in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are required for a complete assignment.

Expertise & Experience: Causality in Experimental Choices

The choice of a deuterated solvent is critical. Aprotic solvents like DMSO-d₆ are often preferred because they can slow down the proton exchange of the -OH and -NH₂ groups, allowing them to be observed as distinct, often broad, signals.[5][6] In contrast, protic solvents like D₂O would lead to rapid exchange, causing these signals to disappear from the spectrum. The concentration of the sample must also be optimized; a sample that is too concentrated can lead to line broadening, while a sample that is too dilute may require an unacceptably long acquisition time.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire a spectrum using a standard pulse sequence. A spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans are typical starting parameters.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. A spectral width of ~220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2 seconds are generally required.

-

Spectral Interpretation and Data

¹H NMR Spectrum: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons: The five protons on the phenyl ring will typically appear as a complex multiplet between δ 7.3 and 7.7 ppm.[7] Protons ortho to the amidoxime group are generally shifted downfield compared to the meta and para protons.

-

Amine (-NH₂) Protons: These protons usually appear as a broad singlet. In DMSO-d₆, this signal is expected around δ 5.8 ppm.[7] The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

-

Hydroxyl (-OH) Proton: This proton also gives rise to a singlet, which is often broad. Its chemical shift is highly dependent on solvent and concentration but is typically observed at a higher chemical shift, around δ 9.6 ppm in DMSO-d₆.[7]

¹³C NMR Spectrum: The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry (if rotation is fast). These typically appear in the δ 125-130 ppm region. The carbon attached to the amidoxime group (ipso-carbon) will be further downfield.

-

Amidoxime Carbon (C=N): This is the most characteristic signal and is significantly deshielded, appearing in the range of δ 145-155 ppm.

Data Summary: NMR

| Assignment | ¹H NMR (DMSO-d₆) Chemical Shift (δ ppm) | ¹³C NMR (DMSO-d₆) Chemical Shift (δ ppm) |

| Aromatic C-H | ~ 7.3 - 7.7 (m, 5H) | ~ 125 - 130 |

| Amine (-NH₂) | ~ 5.8 (s, broad, 2H) | - |

| Hydroxyl (-OH) | ~ 9.6 (s, broad, 1H) | - |

| Aromatic C-ipso | - | ~ 130 - 135 |

| Amidoxime C=N | - | ~ 150 |

| Predicted and literature-based values.[7][8] Actual values may vary based on experimental conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound, providing orthogonal confirmation to the NMR data.

Experimental Protocol: KBr Pellet Method

This protocol is a self-validating system; a poorly prepared pellet will result in a poor-quality spectrum with low signal-to-noise and sloping baselines, immediately indicating a procedural error.

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of dry this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should have a fine, consistent, powder-like appearance.

-

Transfer the mixture to a pellet-forming die.

-

-

Pellet Formation:

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Spectral Interpretation and Data

The IR spectrum is a molecular fingerprint. For this compound, the key absorptions confirm the presence of the hydroxyl, amine, and imine functionalities.[1][9]

-

O-H Stretch: A broad and strong absorption band between 3200-3550 cm⁻¹ is characteristic of the hydroxyl group, with broadening due to hydrogen bonding.[10]

-

N-H Stretch: The -NH₂ group typically shows two medium-intensity bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region.[10] These may overlap with the broad O-H stretch.

-

C-H Aromatic Stretch: A peak just above 3000 cm⁻¹ (~3030 cm⁻¹) indicates the C-H bonds of the aromatic ring.[10]

-

C=N Stretch: The carbon-nitrogen double bond of the oxime group gives a characteristic strong absorption in the 1630-1690 cm⁻¹ region.

-

C=C Aromatic Stretch: Medium to strong absorptions in the 1500-1600 cm⁻¹ region are indicative of the benzene ring.[11]

Data Summary: IR

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3550 | Strong, Broad |

| N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | ~ 3030 | Medium to Weak |

| C=N Stretch (Oxime) | 1630 - 1690 | Strong |

| Aromatic C=C Bending | 1500 - 1600 | Medium to Strong |

| Reference values from general IR tables and existing spectra.[1][9][10] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information that corroborates the other spectroscopic data. Electron Ionization (EI) is a common technique for this type of molecule.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, generating the mass spectrum.

Spectral Interpretation: Molecular Ion and Fragmentation

The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks. The fragmentation pattern is a logical consequence of the molecule's structure, with the most stable ions being the most abundant.[12]

-

Molecular Ion (M⁺): this compound has a molecular weight of 136.15 g/mol .[1] A peak at m/z = 136 corresponding to the [C₇H₈N₂O]⁺ ion is expected. The stability of the aromatic ring should make this peak reasonably abundant.

-

Key Fragmentations: The fragmentation process involves the breaking of the weakest bonds to form stable carbocations or radical cations.[13][14]

-

Loss of •OH (m/z 119): Cleavage of the N-O bond results in the loss of a hydroxyl radical.

-

Loss of NH₂OH (m/z 103): This corresponds to the formation of the stable benzoyl cation [C₆H₅CO]⁺, although less direct, or more likely the benzenecarboximidoyl cation. A related peak is the phenyl cation at m/z 77 from the loss of HCN from m/z 103.[15]

-

Loss of •CNOH (m/z 92): Fragmentation of the side chain.

-

Phenyl Cation (m/z 77): The [C₆H₅]⁺ ion is a very common and stable fragment in the mass spectra of benzene derivatives.[15][16]

-

Data Summary: MS

| m/z | Proposed Fragment Ion | Formula |

| 136 | Molecular Ion [M]⁺ | [C₇H₈N₂O]⁺ |

| 119 | [M - •OH]⁺ | [C₇H₇N₂]⁺ |

| 103 | [M - NH₂OH]⁺ or related | [C₇H₅]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

| Based on the principles of mass spectrometry fragmentation.[12][13][15] |

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The true power of spectroscopic characterization comes from integrating the data from NMR, IR, and MS. Each technique validates the others, leading to an unambiguous structural confirmation.

Caption: Workflow for integrated spectroscopic characterization.

This workflow demonstrates the principle of orthogonal verification. The molecular weight from MS must match the formula determined by NMR. The functional groups identified by IR must be consistent with the structural fragments observed in both NMR and MS. For example, the broad -OH and -NH₂ stretches in the IR spectrum corroborate the exchangeable proton signals seen in the ¹H NMR spectrum. The aromatic signals in the NMR are consistent with the aromatic C=C stretches in the IR and the characteristic m/z 77 fragment in the mass spectrum.

Conclusion

The comprehensive spectroscopic characterization of this compound is a clear illustration of modern analytical chemistry principles. By systematically applying NMR, IR, and MS, one can build a complete and self-validating structural profile of the molecule. This guide provides the foundational protocols, expert insights, and interpretive framework necessary for researchers to confidently identify and characterize this compound. Adherence to these detailed methodologies ensures the generation of high-quality, reproducible data that is essential for advancing research and development in any field that utilizes this important chemical entity.

References

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. Available at: [Link]

-

Adegboyega, C. F., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. PMC, NIH. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). FT–IR benzamide (1). Available at: [Link]

-

Raczyńska, E. D., et al. (2021). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. PMC, PubMed Central. Available at: [Link]

-

SpectraBase. (n.d.). Benzamide oxime - Optional[FTIR] - Spectrum. Available at: [Link]

-

ResearchGate. (n.d.). IR spectroscopic and DFT investigations on molecular conformations of thio-free oxo technetium (V) this compound complexes. Available at: [Link]

- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.

-

Beilstein Journals. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available at: [Link]

-

Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride. Eureka. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available at: [Link]

-

iChemical. (n.d.). Benzamide oxime, CAS No. 613-92-3. Available at: [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum[17]. Available at: [Link]

- Google Patents. (n.d.). US6211232B1 - Process for producing benzamidoximes.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available at: [Link]

-

NIH. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

Sources

- 1. This compound | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzamide oxime, CAS No. 613-92-3 - iChemical [ichemical.com]

- 8. This compound HYDROCHLORIDE(613-92-3) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. researchgate.net [researchgate.net]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Benzamide [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

Benzamidoxime crystal structure and polymorphism

An In-Depth Technical Guide to the Crystal Structure of Benzamidoxime and a Comparative Analysis of Polymorphism in the Benzamide Family

Abstract

This compound, a key structural motif in medicinal chemistry, possesses a well-defined solid-state architecture governed by specific intermolecular interactions. This guide provides a comprehensive analysis of the known crystal structure of this compound, detailing its crystallographic parameters, molecular conformation, and the critical role of hydrogen bonding in its supramolecular assembly. While extensive research has elucidated a single crystalline form, the phenomenon of polymorphism—the ability of a compound to exist in multiple crystal structures—has not been reported for this compound itself. To address the critical importance of this topic for drug development, this guide presents a comparative case study on the extensively researched polymorphism of benzamide. By examining the multiple known forms of this closely related parent compound, we explore the thermodynamic and kinetic principles that govern polymorphic transformations, the experimental techniques required for their characterization, and the profound impact of polymorphism on the physicochemical properties of active pharmaceutical ingredients (APIs). This document serves as a technical resource for researchers, scientists, and drug development professionals, offering foundational knowledge on the solid-state chemistry of this compound and practical insights into managing the complexities of polymorphism.

Part 1: The Definitive Crystal Structure of this compound

The solid-state structure of this compound (C₇H₈N₂O) has been unambiguously determined through single-crystal X-ray diffraction.[1] To date, the scientific literature and crystallographic databases contain a single, well-characterized crystalline form. Understanding this structure is fundamental to predicting its physical properties, such as solubility, stability, and dissolution rate, which are critical parameters in drug design and formulation.

Molecular Conformation and Crystallographic Data

In the crystalline state, the this compound molecule adopts a specific conformation characterized by an E configuration of the oxime group.[1][2] The benzene ring and the amidoxime functional group are not coplanar; a dihedral angle of 20.2(3)° exists between their mean planes.[1] This twist is a key conformational feature influencing how the molecules pack in the crystal lattice.

The compound crystallizes in the monoclinic system with the space group P2₁/c.[1] This centrosymmetric space group indicates that the asymmetric unit contains one molecule, and the full unit cell is generated by symmetry operations, containing a total of four molecules (Z=4). A summary of the essential crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₇H₈N₂O | [1] |

| Formula Weight | 136.15 g/mol | [1][3] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 12.579 (2) | [1] |

| b (Å) | 5.053 (1) | [1] |

| c (Å) | 10.908 (2) | [1] |

| β (°) | 90.380 (7) | [1] |

| Volume (ų) | 693.3 (2) | [1] |

| Z (molecules/unit cell) | 4 | [1] |

| Temperature (K) | 273 (2) | [1] |

| Calculated Density (Mg m⁻³) | 1.304 | [1] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |

The Supramolecular Architecture: A Hydrogen-Bonded Network

The crystal packing of this compound is dominated by a robust and elegant network of intermolecular hydrogen bonds. These non-covalent interactions are the primary directional forces that dictate the three-dimensional arrangement of molecules. Specifically, two distinct types of hydrogen bonds are observed:

-

N—H⋯O interactions: The amine group acts as a hydrogen bond donor to the oxygen atom of a neighboring molecule.

-

O—H⋯N interactions: The hydroxyl group of the oxime donates a hydrogen to the nitrogen atom of the imine group in an adjacent molecule.

These interactions link the individual molecules into a two-dimensional supramolecular sheet or layer.[1][2] This extended network is fundamental to the stability and physical properties of the crystal. The diagram below illustrates this connectivity.

Caption: Hydrogen bonding motif in the this compound crystal.

Part 2: Experimental Framework for Structural Elucidation

The determination of a crystal structure is a systematic process involving synthesis, crystallization, and diffraction analysis. The causality behind each step is critical for obtaining high-quality data suitable for structure solution.

Synthesis and Crystallization Protocol

A reliable method for obtaining crystalline this compound is essential. The following protocol is synthesized from established literature procedures.[1][4]

Step-by-Step Synthesis:

-

Reaction Setup: A mixture of benzonitrile (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) is prepared in ethanol. A separate aqueous solution of potassium carbonate (1 equivalent) is also prepared.

-

Reaction: The aqueous potassium carbonate solution is added to the ethanolic mixture. The potassium carbonate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which is necessary for the reaction to proceed.

-

Reflux: The reaction mixture is heated to reflux for approximately 12 hours. The elevated temperature provides the activation energy needed for the nucleophilic addition of hydroxylamine to the nitrile carbon.

-

Isolation: After cooling, the crude product is isolated by filtration.

-

Crystallization (Self-Validation): The key to obtaining single crystals suitable for X-ray diffraction is slow crystallization. The crude product is dissolved in a minimal amount of a suitable solvent, such as ethanol, and allowed to evaporate slowly at room temperature.[1] Slow evaporation allows molecules sufficient time to arrange themselves into a highly ordered, low-energy crystalline lattice, minimizing defects and yielding diffraction-quality crystals. This step is self-validating; the formation of well-defined crystals is indicative of a pure compound.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.

Caption: Experimental workflow for single-crystal X-ray analysis.

Causality in the SC-XRD Workflow:

-

Crystal Selection: A high-quality, single, defect-free crystal is chosen. A flawed crystal would produce a diffuse or split diffraction pattern, making structure solution impossible.

-

Data Collection: The crystal is rotated in a beam of monochromatic X-rays, and thousands of diffraction spots (reflections) are collected. The angles and intensities of these spots contain the information about the repeating unit cell and the arrangement of electrons (and thus atoms) within it.

-

Structure Solution: The "phase problem" is the central challenge. While intensities are measured, the phase information for each reflection is lost. Computational methods (e.g., direct methods or Patterson functions) are used to generate an initial electron density map.

-

Refinement: The initial atomic model is refined against the experimental data using least-squares algorithms. This process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, accurate crystal structure.

Part 3: The Question of this compound Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[5][6] This phenomenon is of paramount importance in the pharmaceutical industry, as different polymorphs of the same API can have vastly different physical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability.[6]

-

Stability: Both physical and chemical.

-

Mechanical Properties: Such as tabletability and flow.

-

Melting Point: A key indicator of lattice energy.

A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, and the broader scientific literature reveals no reported polymorphs for this compound .[7] While this indicates that only one form has been isolated and characterized to date, it does not preclude their existence. Metastable polymorphs can be notoriously difficult to isolate, sometimes appearing unexpectedly only after years of development.[8] Therefore, for any API, including this compound derivatives, a rigorous polymorphic screen is a non-negotiable step in preclinical development to ensure the most stable and effective form is brought to market.[9]

Part 4: A Comparative Case Study: The Rich Polymorphism of Benzamide

To understand the challenges and opportunities presented by polymorphism, we turn to this compound's parent amide, benzamide (C₇H₇NO). Benzamide was the first molecular compound reported to be polymorphic nearly 200 years ago and serves as an excellent model system.[8][10] It is known to exist in at least four polymorphic forms (I, II, III, and IV).[8][11]

The Known Polymorphs of Benzamide

-

Form I: The most thermodynamically stable form under ambient conditions. Its structure has been known for decades.[8]

-

Form II: A metastable polymorph whose existence was known since 1832, but its crystal structure was only solved 173 years later using high-resolution synchrotron powder X-ray diffraction.[10][12] Its appearance highlights the delicate balance between kinetics and thermodynamics.[10]

-

Form III: Another metastable form that is structurally very similar to Form I.[8] It remained elusive for many years.

-

Form IV: A highly disordered form discovered more recently through melt crystallization and confinement studies.[11]

Caption: Relationships between the known polymorphs of Benzamide.

Thermodynamic Switching: Stabilizing the Elusive Form III

A groundbreaking study demonstrated that the elusive Form III of benzamide could be reliably crystallized by introducing small amounts of nicotinamide as an impurity.[8][13] This is not simply a case of kinetic trapping; the nicotinamide forms a solid solution with benzamide, altering the crystal lattice energy. Computationally and experimentally, it was shown that incorporating just 3 mol% of nicotinamide makes Form III thermodynamically more stable than Form I.[8]

This principle of "thermodynamic switching" is a powerful tool in crystal engineering. It shows that impurities, often seen as detrimental, can be rationally employed to access and stabilize desirable metastable forms that may offer advantages in solubility or other properties.

Experimental Techniques for Polymorph Characterization

Identifying and characterizing different polymorphs requires a suite of analytical techniques:

-

Powder X-ray Diffraction (PXRD): The primary tool for identifying crystalline phases. Each polymorph will have a unique diffraction pattern, acting as a fingerprint.[14]

-

Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures heat flow as a function of temperature. It can detect phase transitions, melting points, and determine the relative thermodynamic stability of polymorphs (Enthalpy of Fusion Rule).[13][15]

-

Thermogravimetric Analysis (TGA): Measures mass change with temperature, useful for distinguishing between anhydrous polymorphs and solvates/hydrates.

-

Spectroscopy (FTIR, Raman): Vibrational spectroscopy can differentiate polymorphs, as the different crystal environments will lead to subtle shifts in vibrational modes.

-

Solid-State NMR (ssNMR): Provides information about the local chemical environment of atoms in the crystal lattice, which differs between polymorphs.[13]

Part 5: Implications for Drug Development

The detailed study of this compound's single known crystal structure provides a solid foundation for its use in drug design. However, the complex polymorphic landscape of the closely related benzamide molecule serves as a critical cautionary tale and a source of strategic insight.

For professionals in drug development, the key takeaways are:

-

Assume Polymorphism is Possible: The absence of evidence is not evidence of absence. Even for compounds with a long history of a single known form, the potential for new polymorphs to appear under different crystallization conditions (solvents, temperatures, pressures, impurities) must be assumed.

-

Conduct Rigorous Polymorphic Screens: Early and comprehensive screening is essential to de-risk a development program. The goal is to identify the most stable polymorph to avoid costly manufacturing failures or changes in bioavailability post-launch.

-

Characterize All Forms Thoroughly: If multiple forms are found, their interrelationships (monotropic, enantiotropic), relative stability, and physicochemical properties must be fully understood.

-

Leverage Polymorphism as an Opportunity: The discovery of a metastable polymorph with improved solubility or bioavailability can be a significant advantage, turning a challenging compound into a viable drug candidate.[6] The benzamide/nicotinamide case study demonstrates that it is even possible to rationally design crystallization conditions to favor such forms.

References

-

Xu, S.-Q., & Li, J.-M. (2008). Benzamide oxime. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1469. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Smith, G. T., et al. (2021). Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 924–931. [Link]

-

Cruz-Cabeza, A. J., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications, 12(1), 1733. [Link]

-

Kang, S.-s., et al. (2007). 4-Chlorothis compound. Acta Crystallographica Section E: Structure Reports Online, 64(1), o102. [Link]

-

Li, Y., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(5), 5749–5763. [Link]

-

ResearchGate. (n.d.). Part of the crystal structure showing hydrogen bonds as dashed lines. H... ResearchGate. Retrieved from [Link]

-

de Matos, M. B., et al. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Molbank, 2021(4), M1291. [Link]

-

European Synchrotron Radiation Facility. (2009). Powder diffraction reveals the crystal structure of the metastable polymorph of benzamide. ESRF. Retrieved from [Link]

-

Czelen, H., et al. (2021). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules, 26(11), 3350. [Link]

-

Tunoori, A. R., et al. (2021). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 539–546. [Link]

-

Lord, S. J., et al. (2010). A monoclinic polymorph of N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2808. [Link]

-

Saeed, S., et al. (2015). Crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o112. [Link]

-

David, W. I. F., et al. (2005). Polymorphism in benzamide. Angewandte Chemie International Edition, 44(43), 7032-7035. [Link]

-

ResearchGate. (n.d.). The network of hydrogen-bonding interactions in crystalline benzamide. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. ResearchGate. Retrieved from [Link]

-

University of Oxford. (2005). Polymorphism in benzamide. Department of Chemistry. Retrieved from [Link]

-

Shtukenberg, A. G., et al. (2020). Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. Crystal Growth & Design, 20(5), 3049–3063. [Link]

- Gaber, A. A. (2011).

-

ResearchGate. (n.d.). Sythetic Applications of the Thermolysis of this compound Derivatives. ResearchGate. Retrieved from [Link]

- Google Patents. (1998). Process for producing benzamidoximes.

- Google Patents. (2017). Synthesis method for benzamidine derivatives.

-

Shtukenberg, A. G., et al. (2020). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. Angewandte Chemie International Edition in English, 59(34), 14593–14601. [Link]

-

ResearchGate. (2015). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. Retrieved from [Link]

-

Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Advanced Drug Delivery Reviews, 59(7), 617–630. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzamidine. PubChem Compound Database. Retrieved from [Link]

-

Arshad, M. N., et al. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(6), 723. [Link]

-

Snider, D. A., et al. (2004). Polymorphism in generic drug product development. Advanced Drug Delivery Reviews, 56(3), 391-395. [Link]

-

Arshad, M. N., et al. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(6), 723. [Link]

-

Blokhina, S. V., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceutics, 12(1), 43. [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]

-

Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. Retrieved from [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). Chemical structure searching. CCDC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 8. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polymorphism in generic drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Powder diffraction reveals the crystal structure of the metastable polymorph of benzamide [esrf.fr]

- 11. acs.figshare.com [acs.figshare.com]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. moodle2.units.it [moodle2.units.it]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Benzamidoxime in Different Solvents

Foreword

Benzamidoxime is a molecule of significant interest in pharmaceutical sciences and organic synthesis. It serves as a crucial intermediate, a pharmacophore in medicinal chemistry, and a prodrug for active amidine compounds.[1][2][3] Its utility in drug development, from discovery to formulation, is fundamentally governed by its physicochemical properties, most notably its solubility and stability. An incomplete understanding of how this compound behaves in various solvent systems can lead to significant challenges in synthesis, purification, formulation, and bioanalytical assay development.

This guide provides an in-depth exploration of the solubility and stability of this compound. Moving beyond a simple recitation of data, we delve into the causal relationships between the molecule's structure and its behavior in solution. We present not only what is known but also provide robust, field-proven protocols for researchers to determine these critical parameters in their own laboratories. This document is designed for the practicing researcher, scientist, and drug development professional, offering both foundational knowledge and actionable methodologies.

Physicochemical Profile of this compound

This compound, or N'-hydroxybenzenecarboximidamide, is a white to off-white crystalline solid.[4] Its structure, featuring a benzene ring attached to an amidoxime functional group (-C(NH₂)=NOH), dictates its chemical personality. This group imparts both acidic and basic properties, making its behavior highly dependent on the surrounding chemical environment.

| Property | Value / Description | Source |

| Molecular Formula | C₇H₈N₂O | PubChem[5] |

| Molecular Weight | 136.15 g/mol | PubChem[5] |

| Appearance | White to off-white crystalline solid | CymitQuimica[4] |

| pKa₁ (Oxime N-H) | 4.85 | Mehio et al., 2023[6] |

| pKa₂ (Oxime O-H) | 12.36 | Mehio et al., 2023[6] |

The presence of two pKa values is critical. The lower pKa corresponds to the protonation of the oxime nitrogen, while the higher pKa relates to the deprotonation of the oxime hydroxyl group.[6] This dual nature means that the charge state of this compound—and therefore its solubility and stability—can be significantly modulated by the pH of the medium.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. For this compound, understanding its solubility is essential for designing synthetic workups, purification strategies, and ultimately, viable drug formulations.

Qualitative and Theoretical Solubility

The amidoxime functional group contains hydrogen bond donors (N-H, O-H) and acceptors (N, O), rendering the molecule polar. Consequently, this compound is generally soluble in polar solvents.[4]

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The ability to participate in hydrogen bonding with the solvent enhances dissolution. A methanol-water mixture is commonly used in its synthesis.[7] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Dipole-dipole interactions with these solvents are favorable. Acetonitrile, however, may be a less effective solvent.[7] |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polarity mismatch between the solute and solvent limits intermolecular interactions, leading to poor solubility. |

Influence of pH on Aqueous Solubility

Given its pKa of 4.85, this compound's aqueous solubility is highly pH-dependent.

-

At pH < 4.85: The molecule will be predominantly protonated, existing as a cation. This charged species exhibits significantly higher aqueous solubility due to favorable ion-dipole interactions with water.

-

At pH between ~5 and ~11: The molecule exists primarily in its neutral form. Solubility in this range will be at its minimum.

-

At pH > 12.36: The molecule will be deprotonated to form an anion, which again increases aqueous solubility.[6]

This behavior is critical for designing purification schemes, such as acid-base extractions, and for developing parenteral formulations where pH control is paramount.

Quantitative Solubility Data: An Illustrative Approach

While extensive quantitative solubility data for this compound is not widely published, we can use its parent amide, benzamide, as a surrogate to illustrate the type of data that would be generated through experimental analysis. It is crucial to recognize that the amidoxime group will alter the solubility profile relative to the amide group.

Disclaimer: The following table presents data for Benzamide , not this compound, and serves only as an example of a quantitative solubility profile.[8] The solubility of this compound must be determined experimentally.

| Solvent | Temperature (°C) | Solubility (g / 100 mL) |

| Water | 25 | 1.3 |

| Ethanol | 25 | 17.0 |

| Acetone | 25 | 21.0 |

| Ethyl Acetate | 25 | 3.0 |

Experimental Protocol for Determining Thermodynamic Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.[8] This protocol is designed to be self-validating by ensuring equilibrium is reached and that the analytical method is accurate.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound (solid)

-

Solvent of interest

-

20 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated quantitative analytical method (e.g., HPLC-UV)[9]

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters (ensure compatibility with solvent)

Methodology:

-

Preparation: Add an excess of solid this compound to a series of vials containing a known volume (e.g., 10 mL) of the test solvent. "Excess" is critical and means enough solid remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for a predetermined period (e.g., 48-72 hours). Causality Note: This extended period ensures the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand briefly. Centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.[8] Causality Note: Centrifugation is superior to filtration at this stage as it minimizes potential for temperature fluctuations or adsorption to the filter membrane that could alter the equilibrium concentration.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Causality Note: This step removes any remaining microscopic particulates that could falsely elevate the measured concentration.

-

Dilution & Analysis: Accurately dilute the filtered supernatant with the mobile phase of the analytical method to a concentration that falls within the calibrated range of the assay.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the concentration in the original supernatant based on the dilution factor.

-

Validation of Equilibrium: To ensure equilibrium was reached, analyze samples taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for determining thermodynamic solubility.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[10][11] Stability studies for this compound are essential to identify degradation pathways, determine appropriate storage conditions, and establish a suitable re-test period.

Potential Degradation Pathways

Stress testing helps elucidate the intrinsic stability of the molecule.[10] For this compound, several degradation pathways are plausible:

-

Hydrolysis: The amidoxime functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could cleave the N-OH bond or convert the group back to a benzamide. Benzamide is often a byproduct in the synthesis of this compound, indicating this is a relevant transformation.[7]

-

Reduction: As this compound is often a prodrug for the corresponding amidine, reductive pathways are highly relevant.[1] In vivo, this is mediated by enzymes like the mitochondrial amidoxime-reducing component (mARC), but chemical reducing agents could also effect this transformation to benzamidine.[12]

-

Oxidation: While the molecule can be formed by the N-oxidation of benzamidine, it can also be susceptible to further oxidative degradation.[13] The specific products would depend on the oxidant and conditions.

-

Photolysis: Aromatic compounds can be sensitive to degradation upon exposure to UV or visible light. Photostability testing is an integral part of stress testing.[10]

Diagram: Potential Degradation Pathways of this compound

Caption: Plausible chemical degradation routes for this compound.

Experimental Protocol for a Forced Degradation Study